molecular formula C8H7FO5S B13496033 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid

Cat. No.: B13496033
M. Wt: 234.20 g/mol
InChI Key: JSYDLVYMGZSKHD-UHFFFAOYSA-N
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Description

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid is an organic compound with the molecular formula C8H7FO5S. It is characterized by the presence of a fluorosulfonyl group attached to a benzoic acid core, specifically at the 3-position, with a methyl group at the 5-position.

Preparation Methods

The synthesis of 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid typically involves the introduction of the fluorosulfonyl group onto a benzoic acid derivative. One common method is the reaction of 5-methylbenzoic acid with fluorosulfonyl chloride (FSO2Cl) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents such as hydrogen peroxide (H2O2). The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid exerts its effects is primarily through its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research . The molecular targets and pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid can be compared with other sulfonyl fluoride-containing compounds, such as:

The presence of the methyl group in this compound provides unique steric and electronic effects, making it distinct from its analogs .

Properties

Molecular Formula

C8H7FO5S

Molecular Weight

234.20 g/mol

IUPAC Name

3-fluorosulfonyloxy-5-methylbenzoic acid

InChI

InChI=1S/C8H7FO5S/c1-5-2-6(8(10)11)4-7(3-5)14-15(9,12)13/h2-4H,1H3,(H,10,11)

InChI Key

JSYDLVYMGZSKHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)O

Origin of Product

United States

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